3-((tert-Butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid
Overview
Description
3-((tert-Butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amine group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the formation of the oxadiazole ring followed by the introduction of the Boc-protected amine group. One common method involves the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a carboxylic acid derivative under acidic or basic conditions. The Boc-protected amine group can be introduced through a reaction with tert-butoxycarbonyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield . The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
3-((tert-Butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The Boc-protected amine group can be deprotected to yield the free amine, which can then form hydrogen bonds or electrostatic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
- tert-Butyl 4-hydroxy-3-methoxybenzylcarbamate
- 3-(Aminomethyl)benzoic acid hydrochloride
Uniqueness
3-((tert-Butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid is unique due to the presence of both the oxadiazole ring and the Boc-protected amine groupThe oxadiazole ring imparts stability and unique electronic properties, while the Boc-protected amine group provides a handle for further functionalization .
Properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2,4-oxadiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c1-9(2,3)16-8(15)10-4-5-11-6(7(13)14)17-12-5/h4H2,1-3H3,(H,10,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXVBZXSDDGVBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NOC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589728 | |
Record name | 3-{[(tert-Butoxycarbonyl)amino]methyl}-1,2,4-oxadiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946667-81-8 | |
Record name | 3-{[(tert-Butoxycarbonyl)amino]methyl}-1,2,4-oxadiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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